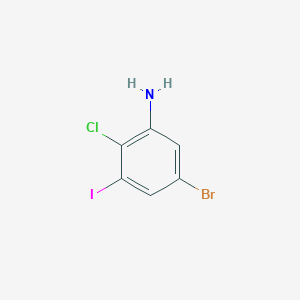
5-Bromo-2-chloro-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-iodobenzenamine: is an aromatic amine compound with the molecular formula C6H4BrClINH2. It is a halogenated derivative of benzenamine, featuring bromine, chlorine, and iodine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Starting with 2-chlorobenzenamine, bromination is carried out using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-3-iodobenzenamine follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-iodobenzenamine can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding aniline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzenamines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Aniline derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-iodobenzenamine is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its halogenated structure imparts desirable properties to these products, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-iodobenzenamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The halogen atoms can enhance binding affinity to molecular targets, making it a potent compound in drug design.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzenamine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Chloro-3-iodobenzenamine: Lacks the bromine substituent, affecting its reactivity and biological activity.
5-Bromo-3-iodobenzenamine: Lacks the chlorine substituent, altering its chemical properties.
Uniqueness: 5-Bromo-2-chloro-3-iodobenzenamine is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis and drug design.
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
InChI Key |
LALZKRYMRQQAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















